molecular formula C12H10Cl2N2OS B2368782 4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one CAS No. 898421-58-4

4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one

Cat. No.: B2368782
CAS No.: 898421-58-4
M. Wt: 301.19
InChI Key: AKTSYEXFYBXWKB-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one is a synthetic pyrimidine derivative designed for biochemical research and pharmaceutical development. This compound is of significant interest in medicinal chemistry, particularly as a potential scaffold for kinase inhibitor development. Pyrimidine derivatives bearing dichlorophenyl and methylsulfanyl substituents are frequently investigated as core structures in the synthesis of protein tyrosine kinase inhibitors, including targets such as Src and EGFR, which are pivotal in oncology research . The structural motif of a pyrimidin-2-one core linked to a dichlorobenzyl group via a sulfur atom is a recognized pharmacophore in the design of small-molecule therapeutics . The primary research value of this compound lies in its potential as a building block for heterocyclic synthesis. The methylsulfanyl group at the 4-position can serve as a versatile handle for further functionalization via nucleophilic displacement, allowing researchers to generate a diverse library of analogs for structure-activity relationship (SAR) studies . Furthermore, the dichlorophenyl moiety is a common feature in compounds with demonstrated biological activity, potentially contributing to enhanced target binding and cellular permeability . This makes it a valuable intermediate for developing novel therapeutic agents targeting various diseases. This product is provided exclusively for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and operating under standard laboratory safety protocols.

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS/c1-7-4-11(16-12(17)15-7)18-6-8-2-3-9(13)10(14)5-8/h2-5H,6H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTSYEXFYBXWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331998
Record name 4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676551
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898421-58-4
Record name 4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one typically involves the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of the 3,4-dichlorobenzylthio Group: The 3,4-dichlorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidinone core with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Methylation: The final step involves the methylation of the pyrimidinone core, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thioether group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzyl group, where nucleophiles such as amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)8.5
A549 (Lung)10.2
HepG2 (Liver)7.8

These results suggest that the compound is effective against multiple types of cancer, with lower EC50 values indicating higher potency compared to standard chemotherapeutic agents like doxorubicin.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate that it possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Antiviral Potential

In addition to its anticancer and antimicrobial activities, preliminary studies have suggested that this compound may exhibit antiviral properties by inhibiting viral replication through interference with viral enzymes or host cell receptors.

Comparative Analysis with Related Compounds

To contextualize the efficacy of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
5-amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-oneModerate anticancer activitySulfonamide derivative
2-(3,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)thiazole-5-carboxamideAntimicrobial activityDifferent substituents impacting efficacy

This table highlights the unique biological profiles and potential therapeutic applications of each compound.

Mechanism of Action

The mechanism of action of 4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biological pathways, leading to antimicrobial or other bioactive effects. The compound may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one with three related compounds, focusing on structural features, synthesis, and biological activity.

Structural Analogues

Compound Name Core Structure Key Substituents Biological Activity References
This compound Pyrimidinone 3,4-Dichlorophenylmethylsulfanyl, methyl Not reported in evidence N/A
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Pyridazinone 4-Methylphenyl Anti-inflammatory (IC50: 11.6 μM)
(1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Tetralin (1,2,3,4-THN) 3,4-Dichlorophenyl, methylamine CNS applications (e.g., sertraline intermediate)
Trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Tetralin (1,2,3,4-THN) 3,4-Dichlorophenyl, methylamine Menopause/cognitive disorder treatment (in combination)

Key Observations

Core Structure Differences: The pyrimidinone core of the target compound distinguishes it from the pyridazinone () and tetralin derivatives (). Pyrimidinones are known for diverse bioactivity, including kinase inhibition, whereas tetralin derivatives are prevalent in CNS drugs (e.g., sertraline) .

Role of the 3,4-Dichlorophenyl Group :

  • This substituent is common across all compounds and is linked to enhanced binding affinity in neurological and inflammatory targets due to its electron-withdrawing and hydrophobic properties .

Functional Group Variations :

  • The methylsulfanyl group in the target compound is unique compared to the methylamine groups in tetralin derivatives. Sulfur-containing substituents often improve metabolic stability and membrane permeability, which could favor pharmacokinetic profiles .

Biological Activity

4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine core with significant substituents that enhance its biological profile. The synthesis typically involves nucleophilic substitution reactions, where 3,4-dichlorobenzyl chloride reacts with 6-amino-2-mercaptopyrimidin-4-one under basic conditions to yield the desired product. The purification methods include recrystallization and column chromatography to ensure the compound's integrity for biological testing.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrimidine have shown efficacy against various bacterial strains, suggesting a potential application in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, such as HT29 (colorectal cancer) and Jurkat (leukemia) cells. The structure-activity relationship (SAR) analysis revealed that the presence of the dichlorophenyl group is crucial for enhancing cytotoxicity .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
Compound AHT2915Apoptosis induction
Compound BJurkat10Cell cycle arrest
This compoundHT29/Jurkat<20Inhibition of Bcl-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors involved in cell proliferation and survival pathways. For example, it has been suggested that it can modulate apoptotic pathways by affecting Bcl-2 family proteins, leading to increased apoptosis in cancer cells .

Case Studies

  • Study on Anticancer Efficacy : A study involving the administration of this compound showed a dose-dependent decrease in cell viability in Jurkat cells. The researchers observed that at concentrations above 10 µM, significant apoptosis was induced as evidenced by flow cytometry analysis.
  • Antimicrobial Testing : In another study, derivatives including the target compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MIC) in the low micromolar range, confirming its potential as an antimicrobial agent .

Q & A

Q. How can researchers optimize the synthesis of 4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. Key steps include:

  • Substrate Selection : Use high-purity starting materials, such as 3,4-dichlorobenzyl mercaptan and 6-methyl-2-thiouracil derivatives.
  • Reaction Conditions : Optimize temperature (e.g., reflux in ethanol at 80°C) and pH to minimize side reactions like oxidation of the sulfanyl group .
  • Purification Techniques : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol to isolate the compound .
  • Yield Monitoring : Use TLC or HPLC to track reaction progress and confirm purity (>95% by NMR and LC-MS) .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the dichlorophenyl and methylsulfanyl groups (e.g., aromatic protons at δ 7.2–7.8 ppm) .
    • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-C stretch at ~650 cm⁻¹) .
  • Chromatography :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of methanol:water (70:30) to assess purity .
  • Mass Spectrometry :
    • ESI-MS : Confirm molecular ion [M+H]⁺ at m/z 357.02 (calculated for C₁₂H₁₀Cl₂N₂OS) .

Advanced Research Questions

Q. How do structural modifications at the C-6 position influence the compound’s inhibitory activity against enzymes like kynurenine 3-monooxygenase (KMO)?

Methodological Answer: Bio-isosteric replacements at C-6 significantly alter potency:

  • Bio-isosteres : Replace the methylsulfanyl group with acidic moieties like 1H-tetrazole (IC₅₀ = 2 nM) or oxadiazolone (IC₅₀ = 12 nM) to enhance ionic interactions with KMO’s active site .
  • Non-acidic Groups : Carbonitrile or 1,2,4-oxadiazole substitutions reduce activity (IC₅₀ > 4 µM) due to loss of hydrogen-bonding capacity .
  • SAR Strategy : Perform comparative molecular field analysis (CoMFA) to map steric/electronic requirements for KMO inhibition .

Q. What computational strategies are recommended to predict the binding affinity of this compound with target proteins?

Methodological Answer: Combine docking and dynamics simulations:

  • Molecular Docking : Use AutoDock Vina to model interactions (e.g., π-π stacking with dichlorophenyl and hydrogen bonding with pyrimidin-2-one) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å for stable binding) .
  • Free Energy Calculations : Apply MM-GBSA to estimate binding energies (ΔG < −30 kcal/mol indicates high affinity) .

Q. How can researchers resolve contradictions in reported inhibitory potencies across studies?

Methodological Answer: Address discrepancies by standardizing assay conditions:

  • Enzyme Source : Use recombinant human KMO (vs. rodent isoforms) to avoid species-specific activity variations .
  • Assay Parameters : Control pH (7.4), temperature (37°C), and cofactor (NADPH) concentrations .
  • Data Normalization : Express IC₅₀ values relative to a positive control (e.g., UPF-648) to enable cross-study comparisons .

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